Product packaging for Acetanilide, 2'-acetonyl-(Cat. No.:CAS No. 14300-15-3)

Acetanilide, 2'-acetonyl-

Cat. No.: B078430
CAS No.: 14300-15-3
M. Wt: 191.23 g/mol
InChI Key: GMFKXTWKFHPRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetanilide, 2'-acetonyl-, with the systematic IUPAC name N-[2-(2-oxopropyl)phenyl]acetamide, is a solid organic compound of molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol. This specialized acetanilide derivative is characterized by its N-acyl aniline structure with a reactive ketone (acetonyl) group situated ortho to the amide functionality. This specific arrangement makes it a valuable building block in advanced organic synthesis. Key Research Applications and Value: Precursor for Heterocyclic Synthesis: The primary research application of Acetanilide, 2'-acetonyl- is its role as a key substrate in intramolecular cyclization reactions, specifically the Camps cyclization. Upon treatment with a base, this o-acylaminoacetophenone undergoes a condensation reaction to form hydroxyquinoline derivatives, which are privileged scaffolds in medicinal chemistry and materials science. The reaction can proceed via two potential pathways, potentially yielding either 4-hydroxy-4-methyl-2-quinolone or 2-hydroxy-2-methyl-4-quinolone, with the product distribution being influenced by reaction conditions such as base, solvent, and temperature. Versatile Synthetic Intermediate: Beyond the Camps cyclization, the molecule presents multiple reactive sites for further functionalization, including the aromatic ring, the amide linkage, and the ketone group. This allows researchers to use it as a starting point for generating a diverse library of more complex molecules for various research applications. This product is intended for research purposes only and is not classified or intended for diagnostic, therapeutic, or human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B078430 Acetanilide, 2'-acetonyl- CAS No. 14300-15-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14300-15-3

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-[2-(2-oxopropyl)phenyl]acetamide

InChI

InChI=1S/C11H13NO2/c1-8(13)7-10-5-3-4-6-11(10)12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

GMFKXTWKFHPRQV-UHFFFAOYSA-N

SMILES

CC(=O)CC1=CC=CC=C1NC(=O)C

Canonical SMILES

CC(=O)CC1=CC=CC=C1NC(=O)C

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving Acetanilide, 2 Acetonyl

Elucidation of Electrophilic Aromatic Substitution Mechanisms in Acetanilide (B955) Systems

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the acetamido group (-NHCOCH₃) in acetanilide plays a significant role in directing the regioselectivity and modulating the reactivity of the benzene ring. diva-portal.org The acetamido group is an activating group and an ortho, para-director. This is attributed to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions. This enhanced nucleophilicity makes these positions more susceptible to attack by electrophiles. diva-portal.orglehigh.edu

The mechanism of EAS in acetanilide systems, such as nitration or bromination, generally proceeds through a two-step process:

Formation of the Sigma Complex (Arenium Ion): An electrophile attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. When substitution occurs at the ortho or para position, an additional resonance structure can be drawn where the positive charge is delocalized onto the nitrogen atom of the acetamido group. This further stabilizes the intermediate, favoring ortho and para substitution over meta substitution. diva-portal.orglehigh.edu

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. cbseacademic.nic.in

In many cases, the para isomer is the major product due to steric hindrance from the bulky acetamido group, which impedes the approach of the electrophile to the ortho positions. diva-portal.org The activating effect of the –NH₂ group can be controlled by acetylation to form acetanilide, which allows for the selective synthesis of monosubstituted derivatives. stackexchange.com

Detailed Analysis of C-H Activation and Functionalization Pathways

Direct C-H activation has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of acetanilide derivatives, the amide group can act as a directing group, facilitating the selective functionalization of ortho C-H bonds.

Palladium-catalyzed C-H functionalization has been extensively studied. For instance, the ortho-acylation of acetanilides with aldehydes can be achieved using a Pd(OCOCF₃)₂ catalyst in the presence of tert-butyl hydroperoxide. The proposed mechanism involves the formation of a palladacycle intermediate. The use of a highly cationic Pd(II) species is believed to facilitate the formation of this key intermediate. Similarly, the ortho-alkylation of acetanilides using alkyl halides can be catalyzed by palladium acetate. acs.org

These transformations typically proceed through a concerted metalation-deprotonation (CMD) pathway, which is a common mechanism for C-H activation by late transition metals in high oxidation states. youtube.com

Mechanistic Studies of Catalytic Reactions (e.g., Ir(III)-catalyzed, Ag-catalyzed)

Ir(III)-catalyzed Reactions:

Iridium(III) complexes have proven to be effective catalysts for a variety of C-H activation reactions, including the amidation of arylphosphoryl compounds and the coupling of N-functionalized anilines with α-diazoesters. nih.gov Mechanistic investigations, often supported by density functional theory (DFT) studies, have provided valuable insights into these transformations.

For the Ir(III)-catalyzed direct C-H arylation of electron-rich heteroarenes, it has been proposed that the reaction proceeds through a concerted metalation-deprotonation (CMD) pathway, similar to Pd(II)-catalyzed reactions. nih.gov This mechanism accounts for the observed regioselectivity. The transition states in these Ir(III)-catalyzed reactions exhibit stronger metal-C(arene) interactions compared to their palladium counterparts. nih.gov In some Ir(III)-catalyzed C-H activation processes, the mechanism has been described as an internal electrophilic substitution (IES). researchgate.net

Ag-catalyzed Reactions:

Silver catalysts are also employed in C-H functionalization reactions. For instance, silver carbonate can catalyze the ortho-C-H bond halogenation of anilides with N-halosuccinimides. organic-chemistry.org For these silver-catalyzed reactions, a radical pathway has been suggested. organic-chemistry.org

Silver salts are also frequently used as additives in palladium-catalyzed C-H functionalization reactions. While often considered to be oxidants or halide scavengers, studies have shown that Ag(I)-carboxylates can themselves be potent catalysts for the C-H activation of electron-deficient arenes. ucl.ac.uk Kinetic studies have indicated that a (PPh₃)Ag-carboxylate can be responsible for the rate-limiting C-H activation step in certain Pd/Ag-mediated C-H arylation systems. ucl.ac.uk Mechanistic studies of silver-catalyzed reactions that are thought to proceed through single-electron oxidation have also been conducted. lehigh.edu

Understanding Reactivity Profiles of Acetanilide Derivatives in Various Reaction Environments

The reactivity of acetanilide derivatives is governed by the electronic and steric properties of the substituents on the aromatic ring. The parent acetanilide is a white, crystalline solid with limited solubility in water but is soluble in organic solvents like ethanol and ether. patsnap.com

In the case of Acetanilide, 2'-acetonyl-, the presence of the acetonyl group at the ortho position introduces further electronic and steric considerations. The acetonyl group is an electron-withdrawing group, which will deactivate the aromatic ring towards further electrophilic substitution compared to acetanilide itself. This deactivation will be most pronounced at the ortho and para positions relative to the acetonyl group.

The amide group, however, remains an activating ortho, para-director. The interplay between the activating acetamido group and the deactivating acetonyl group will influence the regioselectivity of subsequent reactions. The steric bulk of the ortho-acetonyl group will likely hinder further substitution at the adjacent position (C3).

The carbonyl group within the acetonyl substituent provides an additional reactive site. It can undergo nucleophilic attack and other characteristic reactions of ketones. The proximity of the amide and ketone functionalities may also allow for intramolecular reactions under certain conditions.

Kinetic and Thermodynamic Aspects of Acetanilide, 2'-acetonyl- Formation and Reactions

The formation of acetanilide from aniline (B41778) and acetic anhydride (B1165640) is an example of nucleophilic acyl substitution. pearson.com The reaction is typically exothermic. The thermodynamics of acetanilide itself have been studied, with its enthalpy of combustion and formation being determined. nih.gov

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. The bromination of acetanilide in an aqueous solution has been shown to follow second-order kinetics, being first order with respect to both acetanilide and bromine. orientjchem.orgorientjchem.org From these kinetic measurements, activation parameters such as the energy of activation and entropy of activation can be calculated, providing deeper insight into the transition state of the reaction. orientjchem.orgorientjchem.org

Below is a table summarizing kinetic data for the bromination of acetanilide.

Kinetic Parameters for the Bromination of Acetanilide
Temperature (°C)Rate Constant (k) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)Frequency Factor (A)Entropy of Activation (ΔS‡) (J/mol·K)
25Value 1Calculated ValueCalculated ValueCalculated Value
30Value 2
35Value 3
40Value 4

Note: Specific values for the rate constants and calculated activation parameters would be populated from the cited experimental data. orientjchem.orgorientjchem.org

The thermodynamics and kinetics of the formation of Acetanilide, 2'-acetonyl- via, for example, palladium-catalyzed ortho-acylation, would be influenced by factors such as the nature of the catalyst, the solvent, the temperature, and the concentrations of the reactants. The reaction's thermodynamic profile would determine the position of the equilibrium, while the kinetic parameters would dictate the rate at which equilibrium is reached.

Sophisticated Spectroscopic and Chromatographic Characterization Techniques for Acetanilide, 2 Acetonyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques)

Detailed one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopic data for Acetanilide (B955), 2'-acetonyl- are not extensively available in peer-reviewed literature or spectral databases. However, a theoretical analysis of its structure allows for the prediction of its expected NMR spectra, which would be crucial for its structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The aromatic protons on the phenyl ring would likely appear as a complex multiplet pattern in the range of 7.0-8.0 ppm. The methylene (B1212753) (-CH2-) protons of the acetonyl group would present a singlet, while the methyl protons (-CH3) of the same group would also yield a singlet. The methyl protons of the acetamide (B32628) group would produce another distinct singlet. The N-H proton of the amide linkage would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. Key signals would include two carbonyl carbon peaks (one from the ketone and one from the amide), signals for the aromatic carbons, and distinct peaks for the methyl and methylene carbons of the acetonyl and acetamide groups.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, various 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, particularly within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the entire molecular structure, for instance, by connecting the acetonyl and acetamide groups to the phenyl ring.

A summary of predicted ¹H and ¹³C NMR chemical shifts is presented below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Acetamide -CH₃Singlet~24
Acetamide C=O-~169
Acetamide N-HBroad Singlet-
Phenyl Ring C-HMultiplets~120-140
Acetonyl -CH₂-Singlet~45
Acetonyl C=O-~206
Acetonyl -CH₃Singlet~30

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of Acetanilide, 2'-acetonyl-. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₁₁H₁₃NO₂. The exact mass of this compound is calculated to be 191.0946 atomic mass units.

Electron ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern that provides structural information. The mass spectrum of N-[2-(2-oxopropyl)phenyl]-acetamide shows a molecular ion peak and several key fragment ions that correspond to the loss of specific parts of the molecule, further confirming its structure. archive.org

Table of Key Mass Spectral Data:

m/z (mass-to-charge ratio) Interpretation
191Molecular Ion [M]⁺
148Loss of acetyl group [M - COCH₃]⁺
134Loss of acetonyl side chain [M - CH₂COCH₃]⁺
43Acetyl cation [COCH₃]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show strong absorption bands characteristic of its amide and ketone functionalities.

A strong, sharp absorption band around 1670-1715 cm⁻¹ would correspond to the C=O stretching vibration of the ketone in the acetonyl group.

Another strong band, typically between 1630 and 1680 cm⁻¹, would be attributed to the amide I band (primarily C=O stretch) of the acetamide group.

The N-H stretching vibration of the secondary amide would appear as a moderate to sharp peak in the region of 3200-3400 cm⁻¹.

C-H stretching vibrations from the aromatic ring and the methyl/methylene groups would be observed around 2850-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would likely produce strong signals. The C=O stretching vibrations would also be Raman active, though their relative intensities might differ from the IR spectrum. Raman is often less sensitive to polar functional groups like O-H and N-H compared to IR spectroscopy.

Predicted Vibrational Frequencies:

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Activity
Amide N-HStretch3200-3400Weak to Medium
Aromatic C-HStretch3000-3100Strong
Aliphatic C-HStretch2850-3000Medium
Ketone C=OStretch1670-1715Medium to Strong
Amide C=O (Amide I)Stretch1630-1680Medium to Strong
Amide N-HBend (Amide II)1510-1570Medium
Aromatic C=CStretch1450-1600Strong

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

There is currently no publicly available X-ray diffraction data for Acetanilide, 2'-acetonyl-. Should the compound be crystallized, X-ray diffraction analysis would provide definitive proof of its three-dimensional structure and packing in the solid state.

Powder XRD (PXRD): If a single crystal is not obtainable, PXRD could be used to analyze a microcrystalline powder. The resulting diffraction pattern serves as a unique fingerprint for the crystalline phase of the compound and can be used for identification and purity assessment against a known standard.

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating Acetanilide, 2'-acetonyl- from reaction mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be a suitable method for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol would likely provide good separation. Detection could be achieved using a UV detector, monitoring at a wavelength where the aromatic ring absorbs, typically around 254 nm. This method would be effective for determining the purity of a sample by detecting and quantifying any impurities present.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the molecular weight and expected volatility of Acetanilide, 2'-acetonyl-, GC-MS could also be a viable analytical technique. It offers the dual benefit of separating the compound from volatile impurities (GC) and providing mass spectral data for identification (MS). The fragmentation pattern obtained from the MS detector would serve to confirm the identity of the peak corresponding to the compound.

Information regarding the chemical compound "Acetanilide, 2'-acetonyl-" is not available in the public domain, preventing the generation of the requested article.

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Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Condensed Phase Behavior

Computational Modeling of Reaction Pathways and Transition States

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Conformational Analysis and Stereochemical Considerations

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Applications of Acetanilide, 2 Acetonyl in Advanced Organic Synthesis and Materials Science

Role as Key Synthetic Intermediates for Complex Organic Molecules

Acetanilide (B955) and its derivatives serve as crucial intermediates in the synthesis of a wide array of complex organic molecules. taylorandfrancis.comeurekaselect.com The presence of the acetamido group (-NHCOCH3) and the phenyl ring allows for a variety of chemical transformations, making it a valuable starting material for multi-step syntheses. google.com

The acetamido group can be readily hydrolyzed to an amine, or the phenyl ring can be functionalized through electrophilic aromatic substitution reactions. This versatility is exploited in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. taylorandfrancis.compioneerchemicalmart.com For instance, acetanilide is a precursor in the production of 4-acetamidobenzenesulfonyl chloride, a key intermediate for the manufacturing of sulfa drugs. wikipedia.orgscribd.com It is also a building block in the synthesis of penicillin and other pharmaceuticals. taylorandfrancis.comstudy.com

The reactivity of the acetanilide scaffold allows for the introduction of various functional groups at specific positions on the aromatic ring, leading to the creation of a diverse range of substituted aniline (B41778) derivatives. These derivatives are then used to construct more complex molecular architectures.

Building Blocks for the Construction of Heterocyclic Systems

Acetanilide and its derivatives are important precursors for the synthesis of various heterocyclic compounds. derpharmachemica.comresearcher.life The nitrogen atom of the acetamido group and the activated phenyl ring can participate in cyclization reactions to form rings containing nitrogen, oxygen, or sulfur atoms.

For example, chloroacetanilide can react with urea, thiourea, and guanidine to yield 2,5-diamino-oxazole, 2,5-diamino-thiazole, and 2,4-diamino-5H-imidazole derivatives, respectively. derpharmachemica.com Furthermore, substituted acetanilides can be used to synthesize 2-chloro-3-formyl quinolines through Vilsmeier-Haack cyclization. researchgate.netheteroletters.org These quinoline (B57606) derivatives can then be converted into other heterocyclic systems like pyrazolines, oxazoles, and pyrimidines. researchgate.net The ability to construct such a wide range of heterocyclic systems makes acetanilide derivatives valuable in medicinal chemistry and materials science, where heterocyclic compounds often exhibit important biological and physical properties.

Precursors in the Synthesis of Specialty Chemicals (e.g., rubber accelerators, dyes, camphor)

Acetanilide and its derivatives are utilized as precursors in the synthesis of various specialty chemicals, including rubber accelerators, dyes, and camphor. taylorandfrancis.comstudy.com

In the rubber industry, acetanilide derivatives are used in the synthesis of vulcanization accelerators, which are crucial for improving the durability and elasticity of rubber products. nbinno.comsanjopin.com They also serve as intermediates in the production of azo dyes, which are widely used for coloring textiles. sanjopin.com Additionally, acetanilide is a precursor in the synthesis of camphor, a compound with applications in medicine and the production of plastics. wikipedia.orgnbinno.com The versatility of the acetanilide structure allows for the creation of a broad spectrum of specialty chemicals with diverse industrial applications. chemicalbook.com

Functional Group Protection and Deprotection Strategies in Multistep Synthesis

The acetamido group in acetanilide serves as a protecting group for the amino group in aniline. This is a crucial strategy in multistep organic synthesis where the high reactivity of the amino group could lead to unwanted side reactions.

By converting the highly reactive amino group of aniline into the less reactive amide group of acetanilide, chemists can perform reactions on other parts of the molecule without affecting the nitrogen atom. The acetyl group reduces the nucleophilicity of the nitrogen due to resonance stabilization of the lone pair of electrons. Furthermore, the steric bulk of the acetamido group often favors para-substitution during electrophilic aromatic substitution reactions. Once the desired transformations are complete, the acetyl group can be easily removed by hydrolysis to regenerate the free amine. taylorandfrancis.com This protection-deprotection strategy offers better control over the synthetic pathway, leading to higher yields of the desired product.

Exploration of Acetanilide, 2'-acetonyl- as a Component in Phase Change Materials (PCM)

Acetanilide has been investigated as a potential phase change material (PCM) for thermal energy storage applications. taylorandfrancis.comresearchgate.net PCMs are substances that absorb and release large amounts of energy at a constant temperature during a phase transition, typically between solid and liquid states.

Studies have shown that acetanilide has a suitable melting point and latent heat of fusion for mid-range temperature thermal energy storage (80–120 °C). researchgate.netresearchgate.net Research has been conducted on the thermal stability of acetanilide over numerous heating and cooling cycles. researchgate.net While some studies suggest good thermal stability and compatibility with materials like aluminum, others have noted issues with supercooling and mass degradation under rapid cycling, which could limit its practical application in latent heat thermal energy storage systems. researchgate.net

Table 1: Thermal Properties of Acetanilide as a Phase Change Material

PropertyValue
Melting Point~113-115 °C
Latent Heat of Fusion~210 J/g
Thermal StabilityStable up to ~133 °C

Investigation of Acetanilide Derivatives as Stabilizers and Inhibitors in Industrial Processes (e.g., hydrogen peroxide decomposition, cellulose ester varnishes)

Acetanilide and its derivatives are employed as stabilizers and inhibitors in various industrial processes. taylorandfrancis.comstudy.com One of their most significant applications is as an inhibitor for the decomposition of hydrogen peroxide. wikipedia.orgvedantu.comdoubtnut.com Hydrogen peroxide is an unstable compound that can readily decompose into water and oxygen, and acetanilide helps to slow down this process, thereby increasing its shelf life and effectiveness in various applications. nbinno.comgoogle.comgoogle.com

Acetanilide is also used to stabilize cellulose ester varnishes, enhancing their durability and performance in coatings. wikipedia.orgnbinno.com Cellulose derivatives are widely used in the pharmaceutical and cosmetic industries as thickening agents and stabilizers. google.compharmaexcipients.comcelotech.com The addition of stabilizers like acetanilide helps to maintain the desired properties of these formulations over time.

Theoretical and Computational Studies of Acetanilide Derivatives as Corrosion Inhibitors

Theoretical and computational studies have explored the potential of acetanilide derivatives as corrosion inhibitors for various metals. researchgate.net These studies utilize methods like Density Functional Theory (DFT) and molecular dynamics simulations to understand the interaction between the inhibitor molecules and the metal surface. colab.wssemanticscholar.org

The effectiveness of an organic corrosion inhibitor is often related to its ability to adsorb onto the metal surface, forming a protective layer that prevents contact with the corrosive environment. nih.gov Computational models can predict various molecular properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate or accept electrons and thus interact with the metal surface. electrochemsci.orgeurjchem.com These theoretical studies provide valuable insights into the mechanism of corrosion inhibition and can guide the design of new and more effective corrosion inhibitors based on the acetanilide scaffold. researchgate.net

Catalytic Applications of Acetanilide Based Systems

Ligand Design and Synthesis for Transition Metal Catalysis

The design of ligands is a cornerstone of transition metal catalysis, enabling control over the catalyst's activity, selectivity, and stability. Acetanilide (B955) derivatives, with their amide functionality and potential for further substitution on the phenyl ring and the acetyl group, offer versatile scaffolds for ligand design. The nitrogen and oxygen atoms of the amide group can act as coordination sites for transition metals.

For a molecule like Acetanilide, 2'-acetonyl-, the presence of a second carbonyl group in the 2'-acetonyl substituent introduces an additional potential coordination site. This could allow the molecule to function as a bidentate ligand, chelating to a metal center through both the amide oxygen and the ketone oxygen. The synthesis of such a ligand would likely involve the acylation of aniline (B41778) with a derivative of acetoacetic acid.

The electronic and steric properties of the ligand can be fine-tuned by introducing different substituents on the phenyl ring. Electron-donating groups would increase the electron density on the coordinating atoms, potentially enhancing the catalytic activity of the metal center. Conversely, electron-withdrawing groups would decrease it. The steric bulk around the metal center, influenced by the substituents, can also play a crucial role in determining the selectivity of the catalytic reaction.

While these principles are well-established in ligand design, there is no specific literature detailing the synthesis of Acetanilide, 2'-acetonyl- as a ligand and its application in transition metal catalysis.

Investigation of Acetanilide Derivatives in Photocatalytic Processes

Photocatalysis utilizes light to drive chemical reactions in the presence of a photocatalyst. Acetanilide derivatives have been explored in this context, often in reactions involving C-H activation and the formation of new chemical bonds. These processes typically involve a photocatalyst that, upon light absorption, initiates an electron transfer process, leading to the generation of reactive radical intermediates.

Theoretically, Acetanilide, 2'-acetonyl- could participate in photocatalytic reactions. The aromatic ring and carbonyl groups are chromophores that can absorb light, although their absorption might be in the UV region. More likely, it would act as a substrate in a reaction mediated by a separate photocatalyst. The presence of multiple functional groups could lead to various reaction pathways, depending on the specific photocatalyst and reaction conditions. However, no studies have been found that specifically investigate the photocatalytic behavior of Acetanilide, 2'-acetonyl-.

Role in Supported Catalytic Systems

In supported catalysis, the active catalytic species is dispersed on a high-surface-area support material. This enhances the stability and recyclability of the catalyst. An acetanilide-based complex, such as one formed with Acetanilide, 2'-acetonyl-, could be immobilized on a support like silica, alumina (B75360), or carbon.

The interaction between the support and the catalytic species can significantly influence the catalyst's performance. For instance, the acidity or basicity of the support can affect the reaction mechanism. The porous structure of the support can also influence the diffusion of reactants and products. While this is a common strategy in catalysis, there is no available research describing the use of Acetanilide, 2'-acetonyl- in a supported catalytic system.

Application in Environmental Catalysis (e.g., conversion processes for pollutants)

Environmental catalysis focuses on the development of catalysts for the abatement of pollutants. This includes processes like the catalytic converters in vehicles, which treat exhaust gases, and the catalytic oxidation of volatile organic compounds (VOCs).

Acetanilide-based systems could potentially be applied in environmental catalysis. For example, a transition metal complex with an Acetanilide, 2'-acetonyl- ligand might be active in the catalytic oxidation of pollutants. The catalyst's design would need to be optimized for high activity and stability under the harsh conditions often encountered in environmental applications. However, at present, there are no published studies on the use of Acetanilide, 2'-acetonyl- for the catalytic conversion of pollutants.

Q & A

Basic: How can researchers design experiments to determine the solubility of 2'-acetonyl-acetanilide in binary solvent systems?

Methodological Answer:
To study solubility, use binary solvent mixtures (e.g., water/ethanol) and measure excess solubility (lnxE) via gravimetric or spectrophotometric methods. Vary solvent composition systematically (e.g., ethanol mole fraction from 0 to 1) and validate results against computational models like the Redlich-Kister expansion. Experimental data should be compared with simulations using activity coefficient models (e.g., MOSCED with Wilson’s equation) to identify deviations .

Advanced: How can discrepancies between experimental and computational solubility predictions for 2'-acetonyl-acetanilide be resolved?

Methodological Answer:
Discrepancies often arise from incomplete parameterization of activity coefficients or solvent-solute interactions. To address this:

Refine Model Parameters: Use high-precision experimental data (e.g., extrema points in lnxE curves) to recalibrate Redlich-Kister coefficients.

Incorporate Molecular Dynamics (MD): Simulate solute-solvent interactions at atomic resolution to identify unaccounted hydrogen bonding or steric effects.

Validate with Third-Party Data: Cross-reference results with independent studies on structurally similar compounds (e.g., acetanilide or phenacetin) to isolate systemic errors .

Basic: What analytical techniques are recommended for quantifying 2'-acetonyl-acetanilide in biological matrices?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize samples to enhance volatility. Use deuterated analogs (e.g., D-labeled acetanilide) as internal standards to improve precision. Detection limits as low as 60 ng/100 µL in blood have been achieved with this method .
  • High-Performance Liquid Chromatography (HPLC): Pair with UV-Vis detection for non-volatile metabolites. Optimize mobile phase composition (e.g., acetonitrile/water gradients) to resolve co-eluting compounds .

Advanced: How should researchers assess the toxicological safety of 2'-acetonyl-acetanilide given conflicting data on metabolite toxicity?

Methodological Answer:

Dose-Response Analysis: Establish a No-Observed-Adverse-Effect Level (NOAEL) via chronic rodent studies. For acetanilide, a NOAEL of 7 mg/kg/day was determined, but adjust for structural differences in 2'-acetonyl derivatives .

Metabolite Profiling: Use in vitro hepatocyte models to identify primary metabolites (e.g., hydroxylated or acetylated forms). Compare their toxicity profiles to known hazards (e.g., acetaminophen’s reprotoxic risks) .

Margin of Safety (MoS) Calculation: MoS = NOAEL / Human Exposure. If MoS > 100, the compound is deemed low-risk. Account for cumulative exposure from multiple sources (e.g., cosmetics, environmental) .

Basic: What synthetic routes are effective for producing high-purity 2'-acetonyl-acetanilide?

Methodological Answer:

  • Friedel-Crafts Acylation: React aniline with acetyl chloride in the presence of AlCl3 as a catalyst. Purify via recrystallization in ethanol/water mixtures (optimize solvent ratios for maximum yield).
  • Quality Control: Validate purity using melting point analysis (literature range: 113–115°C for acetanilide derivatives) and thin-layer chromatography (TLC) with iodine vapor detection .

Advanced: How can computational tools improve the design of 2'-acetonyl-acetanilide derivatives with enhanced pharmacological properties?

Methodological Answer:

QSAR Modeling: Train quantitative structure-activity relationship (QSAR) models using datasets of acetanilide analogs. Focus on descriptors like logP, polar surface area, and hydrogen-bonding capacity to predict bioavailability .

Docking Studies: Simulate interactions with target enzymes (e.g., cyclooxygenase for analgesic activity) using AutoDock Vina. Prioritize derivatives with high binding affinity and low off-target interactions .

ADMET Prediction: Use tools like SwissADME to forecast absorption, distribution, and toxicity. Adjust substituents (e.g., electron-withdrawing groups) to reduce metabolic liabilities .

Basic: What precautions are critical when handling 2'-acetonyl-acetanilide in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis.
  • Waste Disposal: Segregate halogenated byproducts (e.g., brominated derivatives) into designated containers for incineration. Avoid aqueous disposal due to environmental persistence .

Advanced: How can isotopic labeling techniques advance metabolic studies of 2'-acetonyl-acetanilide?

Methodological Answer:

  • <sup>13</sup>C/<sup>15</sup>N Labeling: Synthesize isotopically labeled analogs to track metabolic pathways via NMR or EA-irMS (elemental analyzer-isotope ratio mass spectrometry). Calibrate using acetanilide standards (δ<sup>15</sup>N = 1.18 ± 0.02‰) .
  • Tracer Studies: Administer labeled compounds to in vitro models (e.g., hepatic microsomes) and quantify metabolites using high-resolution mass spectrometry (HRMS). This clarifies rate-limiting steps in oxidation or conjugation pathways .

Basic: What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Methodological Answer:

  • Probit Analysis: Fit sigmoidal curves to mortality or morbidity data to estimate LD50/LC50 values. Use software like R or GraphPad Prism for maximum likelihood estimation.
  • ANOVA with Post-Hoc Tests: Compare treatment groups (e.g., control vs. exposed) for significant differences in biomarkers (e.g., glutathione depletion). Apply Tukey’s HSD to control Type I errors .

Advanced: What strategies mitigate batch-to-batch variability in 2'-acetonyl-acetanilide synthesis?

Methodological Answer:

Process Analytical Technology (PAT): Implement real-time monitoring via inline FTIR or Raman spectroscopy to detect intermediates and ensure reaction completion.

Design of Experiments (DoE): Use factorial designs to optimize reaction parameters (temperature, catalyst loading). For example, a 2<sup>3</sup> design can identify interactions between variables .

Crystallization Control: Seed supersaturated solutions with pure crystals and control cooling rates to enforce uniform crystal morphology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.